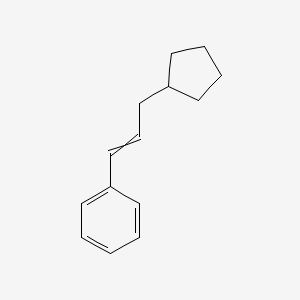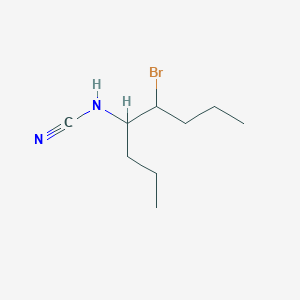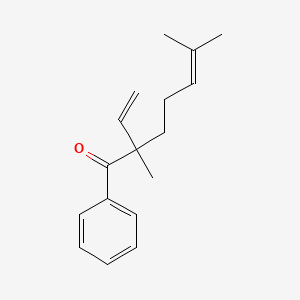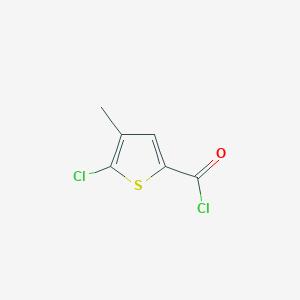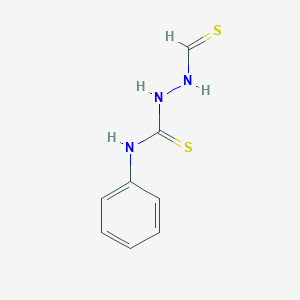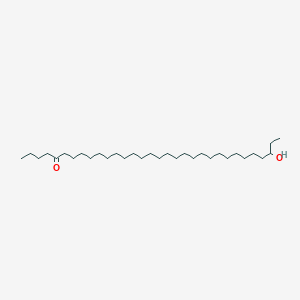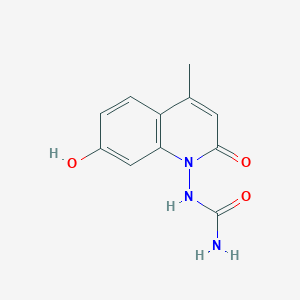
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The structure of this compound features a quinolinone core with a hydroxy group at the 7th position, a methyl group at the 4th position, and a urea moiety attached to the nitrogen atom at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate aniline derivatives with suitable reagents.
Introduction of the Hydroxy and Methyl Groups: The hydroxy group at the 7th position and the methyl group at the 4th position can be introduced through selective functionalization reactions.
Attachment of the Urea Moiety: The final step involves the reaction of the quinolinone derivative with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a quinone derivative.
Reduction: The quinolinone core can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The methyl group at the 4th position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as an antitumor agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It induces apoptosis through the activation of caspases and the modulation of the Bcl-2 family of proteins. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea can be compared with other quinolinone derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, 7-hydroxy-4-methylquinolin-2(1H)-one, and 4-methyl-7-quinolinol.
Uniqueness: The presence of the urea moiety in this compound distinguishes it from other quinolinone derivatives, providing it with unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
94817-61-5 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(7-hydroxy-4-methyl-2-oxoquinolin-1-yl)urea |
InChI |
InChI=1S/C11H11N3O3/c1-6-4-10(16)14(13-11(12)17)9-5-7(15)2-3-8(6)9/h2-5,15H,1H3,(H3,12,13,17) |
Clave InChI |
VGUXHPCTGBAYRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C2=C1C=CC(=C2)O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


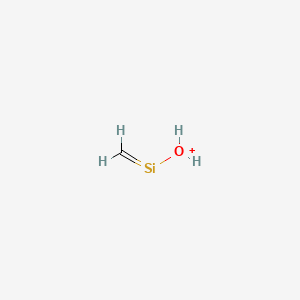
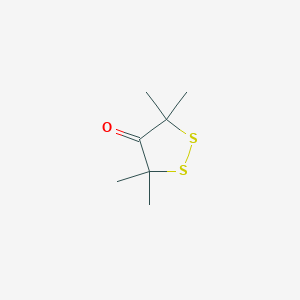

![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
